1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole
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Description
1-benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a critical role in the regulation of cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been synthesized and tested for their antimicrobial activities, demonstrating the potential of these compounds as potent antimicrobial agents. Specific studies have synthesized various imidazole derivatives, including those with bromophenyl groups, showing significant antimicrobial effectiveness against pathogens like Candida albicans. These findings suggest the application of such imidazole derivatives in developing new antimicrobial agents with potential clinical use (Narwal et al., 2012).
Catalytic Synthesis and Chemical Properties
Research into the synthesis of imidazole derivatives, including those incorporating bromophenyl elements, has provided insights into their chemical properties and synthesis methods. For example, studies have explored the catalyzed synthesis of imidazole derivatives, highlighting efficient methods for creating complex molecules that could have various scientific applications, such as in the development of new materials or chemical sensors (Miao et al., 2020).
Structural and Mechanistic Studies
Imidazole derivatives have been the subject of structural and mechanistic studies, including X-ray diffraction analysis, to understand their molecular configurations and potential for forming solvated complexes. These investigations provide essential insights into the molecular structure of imidazole compounds, which is crucial for their application in materials science, pharmaceutical research, and chemical engineering (Felsmann et al., 2012).
Synthetic Methodologies and Reaction Mechanisms
The synthesis and study of imidazole derivatives have led to the development of novel synthetic methodologies and a deeper understanding of their reaction mechanisms. These methodologies enable the production of imidazole compounds with specific structural features, which can be tailored for various research applications, including the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Hu, 2009).
Development of Luminescent Materials
Research into imidazole derivatives has also explored their potential in developing luminescent materials. Studies have synthesized new heterocyclic frameworks with imidazole components, demonstrating fluorescence in solutions. These materials could have applications in developing optical devices, sensors, and materials for electronics and photonics (Tomashenko et al., 2017).
properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2S/c1-14(2)23-19-21-12-18(16-8-10-17(20)11-9-16)22(19)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFHQLNBRXUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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